molecular formula C18H17N3O2 B14936670 1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B14936670
M. Wt: 307.3 g/mol
InChI Key: NDILWXPDFVLLRU-UHFFFAOYSA-N
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Description

1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that combines elements of isoquinoline, pyridine, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Pyridine Group: The pyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the isoquinoline core.

    Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under amide coupling conditions, typically using reagents like EDCI or HATU.

    Final Oxidation Step: The final step involves the oxidation of the intermediate to form the 1-oxo group, which can be achieved using oxidizing agents like PCC or DMP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the isoquinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydride) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide: shares similarities with other isoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-oxo-2-propan-2-yl-N-pyridin-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-12(2)21-11-15(13-7-3-4-8-14(13)18(21)23)17(22)20-16-9-5-6-10-19-16/h3-12H,1-2H3,(H,19,20,22)

InChI Key

NDILWXPDFVLLRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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